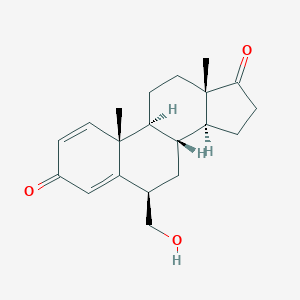

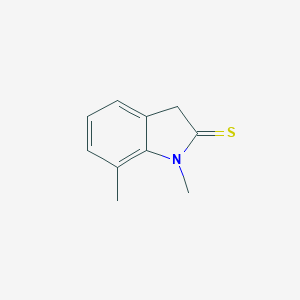

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

カタログ番号 B132094

CAS番号:

121021-51-0

分子量: 314.4 g/mol

InChIキー: DAXJNUBSBFUTRP-JKNDIDBPSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the use of hyodeoxycholic acid. The crude mixture is chromatographed to yield the product .Molecular Structure Analysis

The molecular formula of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is C20H26O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione include a molecular formula of C20H26O3, an average mass of 314.419 Da, and a monoisotopic mass of 314.188202 Da .科学的研究の応用

Microbial Transformation and Cytotoxicity

- A study on the structural transformation of the anticancer drug exemestane by various fungi yielded metabolites, including 6α-hydroxymethylandrosta-1,4-diene-3,17-dione. These transformed products were evaluated for their cytotoxicity against the breast cancer cell line MCF-7, highlighting the potential application in cancer research (Baydoun et al., 2016).

Steroid Metabolism

- The metabolism of androst-4-en-3,17-dione by the fungus Neurospora crassa resulted in several metabolites, including androsta-4,6-diene-3,17-dione, indicating microbial capabilities in steroid transformation and potential applications in steroid chemistry research (Faramarzi et al., 2008).

Enzymatic Inhibition and Metabolite Analysis

- Research on 4-hydroxyandrostenedione and 4-hydroxytestosterone metabolism revealed various metabolic products, including androsta-4,6-diene-3,17-dione, showcasing the detailed study of steroid metabolism and its implications for understanding enzyme inhibition mechanisms (Kohler et al., 2007).

Novel Chemical Transformations

- The conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into derivatives showcasing novel chemical reactions, such as C9-C10 cleavage, illustrates advanced research in organic chemistry and steroid modification (Bourke et al., 1998).

Aromatase Inhibition

- Studies on the time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones, exploring the effects of length and configuration of the 6-alkyl group, contribute to the understanding of enzyme inhibition and potential therapeutic applications (Numazawa et al., 1996).

特性

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNUBSBFUTRP-JKNDIDBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474290 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione | |

CAS RN |

121021-51-0 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Aristolactam AII

53948-07-5

Napsamycin C

144379-26-0

3alpha-Hydroxypregn-5-en-20-one

19037-28-6

Imidazo[1,2-b]pyridazine-6-carboxamide

159045-50-8

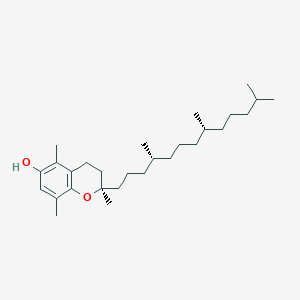

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)